Benzyl 3-iminobutanoate
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Overview
Description
Benzyl 3-iminobutanoate is an organic compound that belongs to the class of esters and imines It is characterized by the presence of a benzyl group attached to a 3-iminobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-iminobutanoate can be synthesized through the condensation reaction between benzyl alcohol and 3-iminobutanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to benzyl 3-oxobutanoate.
Reduction: Reduction yields benzyl 3-aminobutanoate.
Substitution: Substitution reactions can produce various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-iminobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-iminobutanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but different functional group.
Benzyl butanoate: Another ester with a different alkyl chain length.
Benzyl 3-aminobutanoate: The reduced form of Benzyl 3-iminobutanoate.
Uniqueness
This compound is unique due to the presence of both an ester and an imine group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
benzyl 3-iminobutanoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
DHMCRCIZUFIVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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